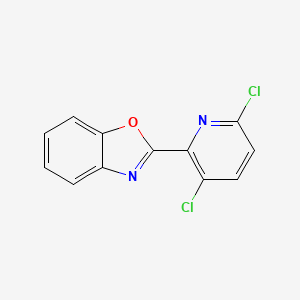

![molecular formula C19H24N6O3S B5602936 4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of benzenesulfonamides, which are known for their diverse bioactivities and potential as pharmacophores in drug discovery. However, the specific compound discussed here is part of a broader research interest in sulfonamides and their derivatives for various biochemical applications, including their roles as inhibitors and agents in therapeutic contexts.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step organic reactions, including the formation of intermediate compounds, functional group transformations, and final coupling reactions. For instance, compounds similar to the one have been synthesized through reactions involving substituted carbonyl compounds and hydrazine hydrate, leading to products with potential bioactivity (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The structure of sulfonamide derivatives is crucial for their bioactivity. X-ray crystallography and molecular docking studies provide insights into their molecular geometry, conformations, and interactions with biological targets. Such analyses help in understanding the compound's mechanism of action at the molecular level (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including cyclocondensation and reactions with N-nucleophiles, leading to a wide range of products with diverse bioactivities. These reactions are influenced by the substituents on the benzenesulfonamide moiety and the reaction conditions (Farag et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's formulation and application in different contexts.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pH-dependence, are crucial for the compound's biological activity and its potential as a pharmacophore. Studies on similar compounds show a range of activities, including inhibition of enzymes and antitumor effects, highlighting the importance of chemical properties in drug design and discovery processes (Gul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. A study highlights the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating its utility as a photosensitizer with high singlet oxygen quantum yield. These properties are crucial for effective Type II photodynamic therapy mechanisms, suggesting the compound's potential in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anti-Tumor Activity

Another application involves the synthesis of benzenesulfonamide derivatives that exhibit cytotoxic activities and potential as carbonic anhydrase inhibitors. Such compounds have been studied for their tumor-specificity and ability to inhibit human cytosolic isoforms, highlighting their relevance in anti-tumor activity research (Gul et al., 2016).

Endothelin Antagonism for Cardiovascular Research

Benzenesulfonamide derivatives have also been explored for their role as endothelin-A (ETA) selective antagonists, contributing to cardiovascular research. These compounds offer insights into developing treatments for conditions affected by endothelin, such as hypertension and heart failure, by inhibiting the pressor effect caused by endothelin-1 in vivo (Murugesan et al., 1998).

Antimicrobial and Antifungal Applications

Research on benzenesulfonamide derivatives extends to antimicrobial and antifungal applications. Compounds have been synthesized and evaluated for their activity against various bacteria and fungi, offering potential as new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Eigenschaften

IUPAC Name |

4-methoxy-2,5-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3S/c1-13-12-17(14(2)11-16(13)28-4)29(26,27)21-9-8-20-18-5-6-19(23-22-18)25-10-7-15(3)24-25/h5-7,10-12,21H,8-9H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXFYOCXEBGWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

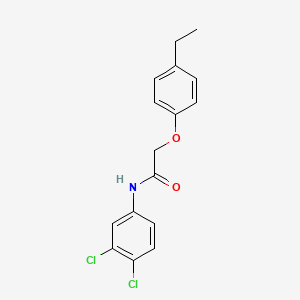

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

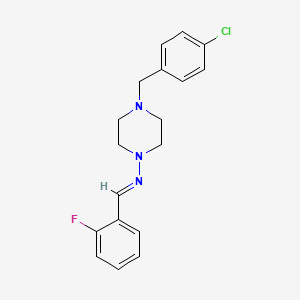

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)

![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)